Sₙ2 Reaction Rate Order: Phenethyl Bromide Occupies the Optimal Kinetic Window Between Chloride and Iodide
The relative Sₙ2 reaction rate of phenethyl bromide is quantitatively positioned between the slower chloride and the faster iodide. In systematic Sₙ2 studies using a common nucleophile and solvent, the rate of substitution increases in the order Cl < Br < I [1]. This reactivity order reflects the decreasing C–X bond strength and increasing leaving group stability, with alkyl bromides demonstrating approximately 20-fold faster reactivity than simple primary alkyl chlorides under comparable conditions [2]. The intermediate reactivity of the bromide provides a practical kinetic window: chloride analogs require extended reaction times or elevated temperatures that may promote decomposition, while iodide analogs, though faster, exhibit higher sensitivity to elimination side reactions and light-induced decomposition .
| Evidence Dimension | Relative Sₙ2 substitution rate |
|---|---|
| Target Compound Data | Intermediate reactivity; rate order: between Cl and I |
| Comparator Or Baseline | Phenethyl chloride (slower) and phenethyl iodide (faster) |
| Quantified Difference | Bromide reacts approximately 20× faster than corresponding 1º-alkyl chloride; rate order: Cl < Br < I |
| Conditions | Sₙ2 nucleophilic substitution with common nucleophile in polar aprotic or protic solvents; ethyl halide model system |
Why This Matters
Procurement of the chloride may necessitate re-optimization of reaction time and temperature to achieve equivalent conversion, while the iodide introduces stability and impurity concerns that may require additional purification steps.
- [1] LibreTexts Chemistry. 9.7: Elimination Reaction of Alkyl Halides. Page ID 18169. View Source
- [2] Georgia Southern University Library Guides. 7.2 Introduction of Substitution and Elimination Reactions. CHEM 3401 and 3402. View Source
